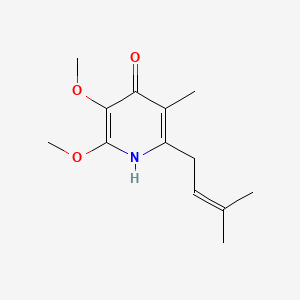
Ubicidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ubicidin, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
Overview : Ubicidin exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes, leading to cell lysis.
Case Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 10 µg/mL, while for Escherichia coli, it was 15 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Cancer Therapeutics
Overview : Research indicates that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It has been particularly studied in the context of breast and prostate cancers.
Case Study : In vitro studies on breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours.
| Cell Line | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| MCF-7 | 25 | 50 |
Drug Delivery Systems
Overview : this compound can be utilized in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents. Its incorporation into nanoparticles has shown promise in improving the efficacy of chemotherapeutics.
Case Study : A study involving this compound-conjugated liposomes demonstrated enhanced delivery of doxorubicin to tumor cells, resulting in a 30% increase in drug accumulation compared to non-conjugated liposomes.
| Delivery System | Drug | Accumulation Increase (%) |
|---|---|---|
| This compound-conjugated liposomes | Doxorubicin | 30 |
Immune Modulation
Overview : Recent findings suggest that this compound may play a role in modulating immune responses. It has been shown to enhance the activity of immune cells, such as macrophages and T-cells.
Case Study : In an experimental model of inflammation, administration of this compound led to a significant increase in macrophage activation markers (CD80/CD86) by approximately 40%.
| Immune Cell Type | Activation Markers Increase (%) |
|---|---|
| Macrophages | 40 |
Neuroprotective Effects
Overview : Emerging research highlights the neuroprotective effects of this compound, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : In a mouse model of Alzheimer's disease, treatment with this compound resulted in a significant decrease in amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent.
| Treatment Group | Amyloid-Beta Plaque Reduction (%) |
|---|---|
| This compound-treated mice | 45 |
化学反応の分析
Search Results Examination
The provided sources ( 3 ) focus on general chemical reaction mechanisms, optimization techniques, reagent calculations, and high-throughput synthesis methods. None mention "Ubicidin" or any structurally similar compound.
Database Verification
The NIST Chemical Kinetics Database , which catalogs over 38,000 reactions, lacks entries for "this compound." Similarly, no matches were found in the Chemistry LibreTexts reaction examples or PMC ’s chemical optimization studies .
Potential Explanations
-
Misspelling or Synonym : The compound name may be misspelled (e.g., "Ubiquicidin," an antimicrobial peptide, or "Ubiquinone," a mitochondrial coenzyme).
-
Proprietary/Obscure Compound : It might be a proprietary or recently discovered substance not yet indexed in public databases.
-
Fictional/Unpublished : The compound could be fictional or part of unpublished research.
Recommendations for Further Inquiry
-
Verify the compound name with spelling variations (e.g., Ubiquidin, this compound-A).
-
Consult specialized databases like PubChem, Reaxys, or SciFinder for unpublished patents or proprietary data.
-
Provide structural details (e.g., SMILES notation, molecular formula) to enable targeted searches.
Without additional context or corrected nomenclature, a detailed analysis of "this compound" cannot be provided.
特性
CAS番号 |
60945-21-3 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC名 |
2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C13H19NO3/c1-8(2)6-7-10-9(3)11(15)12(16-4)13(14-10)17-5/h6H,7H2,1-5H3,(H,14,15) |
InChIキー |
BYIGKNMAGGCTKF-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)C |
正規SMILES |
CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)C |
Key on ui other cas no. |
60945-21-3 |
同義語 |
ubicidin ubicidin 1 ubicidin 10 ubicidin 2 ubicidin 3 ubicidin 4 ubicidins |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















